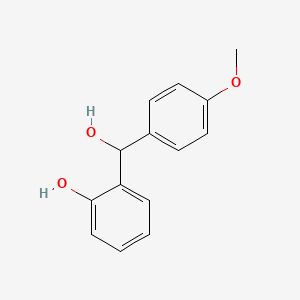
2-(Hydroxy(4-methoxyphenyl)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxy(4-methoxyphenyl)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with a methoxy group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours .
Another method involves the reduction of 4-methoxybenzylidene phenol using sodium borohydride as a reducing agent. This reaction is carried out in an organic solvent, such as methanol, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes and optimized reaction conditions are often employed to enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxy(4-methoxyphenyl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenols with different functional groups .
Applications De Recherche Scientifique
2-(Hydroxy(4-methoxyphenyl)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has explored its potential use in developing therapeutic agents for diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol involves its interaction with free radicals and reactive oxygen species. The hydroxyl and methoxy groups play a crucial role in stabilizing these reactive species, thereby preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenol: Similar in structure but lacks the hydroxymethyl group.
2-Methoxy-5-(phenylamino)methylphenol: Contains an amino group instead of a hydroxyl group.
2-(Anilinomethyl)phenol: Contains an aniline group instead of a methoxy group.
Uniqueness
The combination of these functional groups enhances its antioxidant properties and makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C14H14O3 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-[hydroxy-(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3 |
Clé InChI |
LYSAEDPDQAJQFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



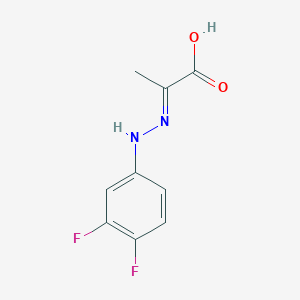
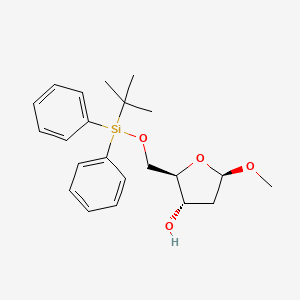
![6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4-diphenyl-2H-pyran-2-ylium; tetrafluoroboranuide](/img/structure/B12341956.png)
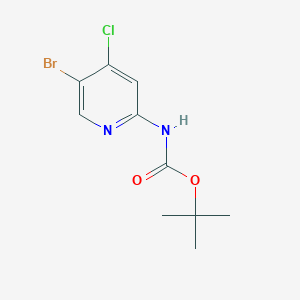
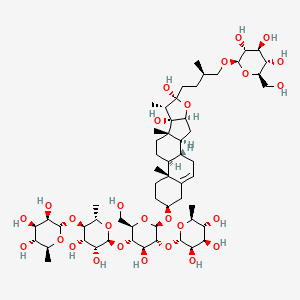
![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)

![4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341992.png)
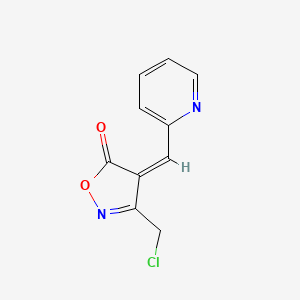
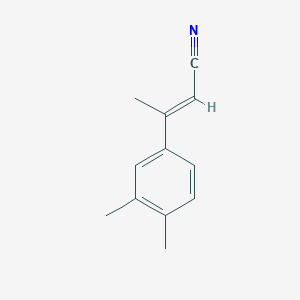
![4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B12342007.png)
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12342009.png)
![(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B12342026.png)
